molecular formula C9H14N2O2S B8622019 N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide

N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide

Cat. No. B8622019
M. Wt: 214.29 g/mol
InChI Key: LQKQTOIINWNXPO-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(4-Aminophenyl)methyl]ethane-1-sulfonamide

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]ethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3

InChI Key

LQKQTOIINWNXPO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(4-Nitrobenzyl)ethanesulfonamide (776 mg, 3.18 mmol) was dissolved in methanol and tetrahydrofuran (1:1, 35 mL). 10% Pd/C (264 mg, 3 equiv) was added to it. The resulting mixture was stirred at room temperature for overnight under H2. TLC showed complete consumption of starting material. The mixture was filtered through celite bed and the filterate was concentrated under reduced pressure. The crude was purified by column chromatography to give N-(4-aminobenzyl)ethanesulfonamide (504 mg, 74%).
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
264 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the residue of the product from step 1 (0.25 mmol) is added methanol (350 μL), hydrazine (33 μL), and Raney-Nickel (10 mg). The reaction mixture is shaken at room temperature for 16 hours, then filtered and the solution concentrated to yield ethanesulfonic acid 4-amino-benzylamide, which is used as such for the subsequent reaction.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
350 μL
Type
solvent
Reaction Step One

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